DUB-IN-1

Deubiquitinase USP8 Inhibitor

Standard broad-spectrum DUB inhibitors (e.g., PR-619) confound target attribution due to multi-USP activity. DUB-IN-1 solves this with cell-permeable, USP8-selective inhibition (IC50 0.85 µM; USP7 IC50 >100 µM). - >117-fold selectivity window enables unambiguous USP8 target deconvolution - Validated anti-proliferative activity: glioblastoma (LN229, T98G), ESCC, colon, prostate - Published mechanistic evidence: p53-p21 G2/M arrest, apoptosis (Bax/Noxa), autophagy (p53-AMPK) - Benzyloxyimino chemotype (22d) for SAR benchmarking vs. smaller-substituent analogs

Molecular Formula C20H11N5O
Molecular Weight 337.3 g/mol
Cat. No. B15623860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDUB-IN-1
Molecular FormulaC20H11N5O
Molecular Weight337.3 g/mol
Structural Identifiers
InChIInChI=1S/C20H11N5O/c21-10-16-17(11-22)24-20-18(23-16)14-8-4-5-9-15(14)19(20)25-26-12-13-6-2-1-3-7-13/h1-9H,12H2/b25-19+
InChIKeyGKOWDIBLCDZJHF-NCELDCMTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DUB-IN-1 USP8 Inhibitor Overview


DUB-IN-1 is a small-molecule inhibitor belonging to the 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile class of compounds. It is primarily characterized as a potent and selective inhibitor of the deubiquitinating enzyme (DUB) ubiquitin-specific protease 8 (USP8), a key regulator of protein homeostasis and cellular signaling pathways frequently dysregulated in cancer and other diseases [1]. The compound exhibits a well-defined selectivity profile, displaying high potency against USP8 while remaining largely inactive against the closely related protease USP7, making it a valuable chemical probe for dissecting USP8-specific functions within the ubiquitin-proteasome system . This specificity is critical for researchers aiming to avoid the confounding effects associated with broad-spectrum DUB inhibition.

Target selectivity
Reported high USP8 selectivity over USP7 (>100-fold)
Supports target deconvolution and pathway-specific studies
Cell permeability
Cell-permeable small molecule for intracellular DUB inhibition
Validated across glioblastoma, colorectal, prostate, and esophageal cancer cell lines
Evidence breadth
Independently replicated in 3 peer-reviewed studies
Mechanistic data span DNA damage, cell cycle arrest, apoptosis, and autophagy pathways

DUB-IN-1 vs. Pan-DUB Inhibitors


The class of DUB inhibitors, particularly those targeting USP8, is characterized by significant heterogeneity in potency, selectivity, and biological activity [1]. Compounds such as Isoginkgetin or broad-spectrum inhibitors like PR-619 exhibit vastly different IC50 values and off-target profiles compared to DUB-IN-1 [2][3]. For instance, a researcher requiring potent, single-digit micromolar to nanomolar inhibition of USP8 with minimal cross-reactivity against USP7 cannot simply substitute DUB-IN-1 with a less potent or less selective alternative like USP8-IN-2 or DUBs-IN-3 without risking altered experimental outcomes [2]. The following evidence guide provides a quantitative, comparator-based framework to justify the selection of DUB-IN-1 for experiments demanding a specific, well-characterized USP8 inhibition profile.

Analog potency may shift
Small C9-imino substituent changes produce >3.5-fold differences in USP8 IC50; substituting DUB-IN-2, DUB-IN-3, or 22f without dose recalibration may confound pharmacodynamic interpretation.
Broad-spectrum inhibitors lack specificity
Pan-DUB inhibitor PR-619 (EC50 3–9 µM) does not isolate USP8-dependent effects, limiting mechanistic attribution compared to DUB-IN-1.
Validation gap with analogs
DUB-IN-2, DUB-IN-3, and 22f lack independent biological follow-up studies; DUB-IN-1’s richer contextual data may reduce experimental risk.

DUB-IN-1 Evidence & Comparator Data


USP8 Potency and Selectivity vs. USP7

DUB-IN-1 demonstrates potent inhibition of USP8, with a reported IC50 value of 0.24 μM to 0.85 μM [1]. This places it among the more potent USP8 inhibitors in its class, showing superior potency compared to several other reported compounds. For example, Isoginkgetin, a recently identified USP8 inhibitor, exhibits a significantly higher IC50 of 12.68 μM [2]. Similarly, other structurally distinct USP8 inhibitors such as USP8-IN-2 and USP8-IN-3 have reported IC50 values of 6.0 μM and 4.0 μM, respectively .

USP8 potency & selectivity
Head-to-head
IC50 0.85 µM vs USP7 >100 µM (>117-fold selectivity)
Supports USP8-specific target engagement
Recombinant enzyme assay (Colombo 2010)
Deubiquitinase USP8 Inhibitor IC50 Cancer

Antiproliferative Activity Across Cancer Lines

A key differentiator for DUB-IN-1 is its pronounced selectivity for USP8 over USP7. It is reported to be inactive against USP7 at concentrations up to 100 μM, with an IC50 value >100 μM . This contrasts sharply with broad-spectrum DUB inhibitors like PR-619, which inhibits USP7, USP8, USP2, USP4, and USP5 with EC50 values ranging from 3.93 to 8.61 μM . While other compounds in the DUBs-IN series, such as DUBs-IN-2, also exhibit USP7/8 inhibition (IC50s of 7.2 μM and 0.93 μM, respectively), DUB-IN-1 maintains a cleaner USP8-selective profile [1].

Antiproliferative activity
Cross-study
IC50 0.5–2.1 µM
HCT116, PC-3, GBM, ESCC cells
Consistent cellular potency across cancer lineages
Cell viability assays; enables cross-tissue dose selection
Deubiquitinase USP7 Selectivity Chemical probe Ubiquitin

p53-Dependent DNA Damage and G2/M Arrest

Analogs of DUB-IN-1 (specifically, compound 22f) have demonstrated significant antiproliferative effects in cancer cell line models, reducing the viability of HCT116 colon cancer and PC-3 prostate cancer cells with IC50 values ranging from 0.5 μM to 1.5 μM [1]. This potency in cellular assays is consistent with its sub-micromolar enzymatic inhibition of USP8. While this data is for a close analog rather than the parent compound DUB-IN-1 itself, it establishes a strong class-level inference that DUB-IN-1 and its closely related analogs possess potent cellular activity, differentiating them from less cell-permeable or less potent USP8 inhibitors that may show poor translation from biochemical to cellular assays.

Mechanistic pathway depth
Supporting evidence
DNA damage → p53-p21 → G2/M arrest; apoptosis via Bax/Noxa/Puma; autophagy via p53-AMPK
Multi-pathway characterization in ESCC and GBM
Data to verify in independent model systems
Cancer Colon Cancer Prostate Cancer Cell Viability IC50

C9-Imino Substituent SAR

Within the DUB-IN series, DUB-IN-1 (IC50 = 0.24 μM for USP8) exhibits superior potency compared to its close structural analogs DUB-IN-2 (IC50 = 0.28 μM) and DUB-IN-3 (IC50 = 0.56 μM) . This fine-grained potency difference, although modest between DUB-IN-1 and DUB-IN-2, positions DUB-IN-1 as the most potent member of this specific chemotype series. For researchers seeking the maximum USP8 inhibition achievable with this core scaffold, DUB-IN-1 represents the optimal choice within the DUB-IN series.

C9-substituent SAR
Class-level
IC50 0.85 µM (benzyloxy) vs 0.24 µM (allyloxy, 22f)
Aromatic substituent alters potency and lipophilicity
SAR from Colombo 2010; context-dependent
Structure-Activity Relationship SAR USP8 Lead Optimization Medicinal Chemistry

Cross-Study Reproducibility Validation

DUB-IN-1 has been shown to inhibit the proliferation of multiple glioblastoma (GBM) cell lines, including LN-229, U87MG, and T98G, at concentrations ranging from 200 to 800 nM . This effect is observed following 24- to 48-hour treatments. Furthermore, DUB-IN-1 at concentrations of 500 and 800 nM significantly reduces the migration and stemness properties of LN-229 and T98G cells and sensitizes these cells to ionizing radiation .

Independent replication
Supporting evidence
3 independent studies vs 1 for DUB-IN-2/3/22f
Broader evidence base reduces single-study artifact risk
PubMed-indexed publications; excludes vendor data
Glioblastoma Neuro-oncology Cell Proliferation USP8 DUB-IN-1

DUB-IN-1 Research Applications


USP8-Selective Chemical Probe

DUB-IN-1 is ideally suited for academic and pharmaceutical researchers conducting target validation studies for USP8. Its high potency (IC50 0.24-0.85 μM) and strong selectivity over USP7 (>100 μM) make it the preferred chemical probe to unambiguously link observed phenotypes to USP8 inhibition, as opposed to broad-spectrum DUB inhibitors like PR-619 which lack this specificity . This application is directly supported by evidence of its effects on glioblastoma cell proliferation and stemness .

Glioblastoma Cell Biology and Radiosensitization

Medicinal chemistry groups focused on developing next-generation USP8 inhibitors can utilize DUB-IN-1 as a benchmark reference compound. Its well-characterized potency relative to close structural analogs DUB-IN-2 (0.28 μM) and DUB-IN-3 (0.56 μM) provides a clear SAR baseline . Researchers can evaluate new chemical entities directly against DUB-IN-1 to determine if they offer improvements in potency, selectivity, or pharmacokinetic properties.

p53-Mediated DNA Damage Response

Investigators studying the role of USP8 in cancer biology, particularly in colon, prostate, and glioblastoma models, will find DUB-IN-1 to be a critical tool. Its demonstrated ability to inhibit cancer cell viability (analog data, IC50 0.5-1.5 μM) and suppress proliferation, migration, and stemness in GBM models at nanomolar concentrations (200-800 nM) provides a strong rationale for its use in mechanistic studies [1]. It can be employed to modulate USP8 activity and assess downstream effects on signaling pathways (e.g., EGFR, Wnt), cell cycle progression, and apoptosis.

SAR Reference for DUB Inhibitor Optimization

For researchers exploring combination therapies to enhance the efficacy of genotoxic agents, DUB-IN-1 presents a validated opportunity. Evidence shows that DUB-IN-1 can sensitize glioblastoma cells to ionizing radiation . This application scenario is for studies aimed at understanding how USP8 inhibition modulates DNA damage repair pathways and for pre-clinical evaluation of DUB-IN-1 as a radiosensitizing agent.

Application
Selection Property
Validation Focus
Target deconvolution studies
USP8 selectivity over USP7 (>100-fold)
USP8-specific phenotype attribution
GBM cell biology & radiosensitization
Anti-proliferative and radiosensitizing activity in GBM lines
AURKA modulation and DNA damage combination
p53 pathway activation studies
p53-dependent DNA damage, arrest, apoptosis, autophagy
p53-wild-type cancer context
Medicinal chemistry SAR campaigns
Aromatic C9-substituent reference point
Physicochemical property–potency relationship

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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